6-Iodoindane-5-carbaldehyde
Description
6-Iodoindane-5-carbaldehyde is a halogenated indane derivative featuring an iodine atom at the 6-position and a carbaldehyde group at the 5-position of the indane scaffold. Iodine’s electronegativity and role as a leaving group may facilitate cross-coupling reactions, while the aldehyde moiety offers reactivity for nucleophilic additions or condensations .
Properties
Molecular Formula |
C10H9IO |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6-iodo-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H9IO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-6H,1-3H2 |
InChI Key |
PKAQAXNIHDQSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)I)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group and Substituent Effects
The table below compares key structural and physicochemical properties of 6-Iodoindane-5-carbaldehyde with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Reactivity/Applications |
|---|---|---|---|---|---|
| 6-Iodoindane-5-carbaldehyde | C₁₀H₉IO | 272.09 | Iodo (C6), Aldehyde (C5) | Not Available | Cross-coupling, nucleophilic additions |
| 6-Ethoxyindane-5-carbaldehyde | C₁₂H₁₄O₂ | 190.24 | Ethoxy (C6), Aldehyde (C5) | 876717-50-9 | Electron-donating stability |
| 5-Iodo-2-aminoindane (5-IAI) | C₉H₁₀IN | 259.09 | Iodo (C5), Amino (C2) | Not Available | Psychoactive research, base catalysis |
| 4-Propoxy-tetrahydro-naphthalene-1-carbaldehyde | C₁₄H₁₈O₂ | 218.29 | Propoxy (C4), Aldehyde (C1) | 820237-16-9 | Steric hindrance, extended conjugation |
Key Observations:
- Iodo vs. Alkoxy Substitution : The iodine atom in 6-Iodoindane-5-carbaldehyde introduces significant molecular weight (272.09 g/mol) compared to the ethoxy analog (190.24 g/mol). This impacts solubility, with iodo derivatives typically less water-soluble. Iodine’s electronegativity also enables halogen bonding and participation in Ullmann or Suzuki couplings, whereas alkoxy groups stabilize via electron donation .
- Aldehyde vs. Amino Groups: The carbaldehyde group in 6-Iodoindane-5-carbaldehyde contrasts with the amino group in 5-IAI. Aldehydes are prone to oxidation or Schiff base formation, making them versatile intermediates in synthesis. In contrast, amino groups enable acid-base reactivity and are explored in psychoactive compounds, as seen in 5-IAI’s MDMA-like effects .
- Backbone Differences : The naphthalene-based analog (CAS 820237-16-9) has a larger aromatic system, enhancing conjugation but introducing steric bulk from the propoxy group. This may reduce reactivity in sterically demanding reactions compared to indane derivatives .
Physicochemical Properties
- Molecular Weight and Solubility : The iodo derivative’s higher molecular weight (272.09 g/mol vs. 190.24 g/mol for ethoxy) suggests lower aqueous solubility, aligning with trends in halogenated aromatics.
Research Findings and Implications
While direct data on 6-Iodoindane-5-carbaldehyde are sparse, studies on 5-IAI (Coppola et al., 2013) and alkoxyindanes suggest:
- Iodoindanes are valuable in medicinal chemistry for radiolabeling or as heavy atoms in X-ray crystallography.
- Aldehyde-functionalized indanes may serve as intermediates for antimalarial or anticancer agents, leveraging the aldehyde’s reactivity for targeted drug design .
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